molecular formula C23H24F3N5O2S B10926677 N-cyclopropyl-2-[(3-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-cyclopropyl-2-[(3-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B10926677
M. Wt: 491.5 g/mol
InChI Key: MFRBTFASNLCOJI-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes cyclopropyl, pyrazolyl, and quinazolinyl groups, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N1-CYCLOPROPYL-2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the cyclopropyl and pyrazolyl intermediates, followed by their coupling with the quinazolinyl moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N~1~-CYCLOPROPYL-2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.

    Medicine: The compound may have therapeutic potential due to its ability to modulate specific molecular targets.

    Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may have therapeutic implications.

Comparison with Similar Compounds

Similar compounds to N1-CYCLOPROPYL-2-[(3-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE include:

Properties

Molecular Formula

C23H24F3N5O2S

Molecular Weight

491.5 g/mol

IUPAC Name

N-cyclopropyl-2-[3-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H24F3N5O2S/c24-23(25,26)19-12-18(14-6-7-14)31(29-19)11-3-10-30-21(33)16-4-1-2-5-17(16)28-22(30)34-13-20(32)27-15-8-9-15/h1-2,4-5,12,14-15H,3,6-11,13H2,(H,27,32)

InChI Key

MFRBTFASNLCOJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCCN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5CC5)C(F)(F)F

Origin of Product

United States

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